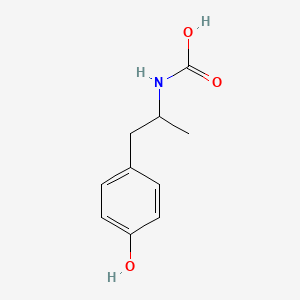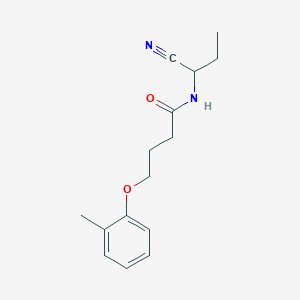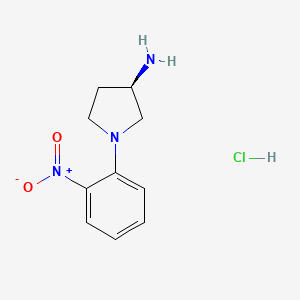![molecular formula C16H17Cl2N3O2S B2801740 N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide CAS No. 854004-53-8](/img/structure/B2801740.png)
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide” is a chemical compound with the molecular formula C12H9Cl3N2OS and a molecular weight of 335.64 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide” is characterized by a thiazole ring, which is a five-membered heterocyclic moiety containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
“N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide” is a chemical compound with the molecular formula C12H9Cl3N2OS and a molecular weight of 335.64 . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Thiophene Analogues in Carcinogenicity Studies
Research by Ashby et al. (1978) on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, explored the potential carcinogenicity of these compounds. Although not directly related, the methodology and findings provide insights into how similar compounds might be studied for their biological activity and potential risks, indicating the importance of evaluating novel compounds for safety and biological effects Ashby et al., 1978.
Acetamide and Formamide Derivatives in Toxicology
Kennedy (2001) provided a comprehensive review of the toxicology of acetamide and formamide, including their derivatives. This review underscores the significance of understanding the biological effects and toxicological profiles of chemical compounds used in various applications, which could be relevant for assessing the safety of the specified compound Kennedy, 2001.
Advanced Oxidation Processes for Degradation
Qutob et al. (2022) discussed the degradation of acetaminophen by advanced oxidation processes, presenting degradation pathways and biotoxicity of by-products. This study highlights the environmental considerations and degradation behaviors of pharmaceutical compounds, which could be relevant for assessing the environmental impact and degradation pathways of the specified compound Qutob et al., 2022.
Chemical Synthesis and Medicinal Applications
Various studies have explored the synthesis and potential medicinal applications of compounds with similar structural features, including their roles as antimicrobial, antitumor, and antidiabetic agents. For example, research on thiazolidinediones as PTP 1B inhibitors and their applications in treating diseases such as T2DM illustrates the pharmaceutical relevance of structurally related compounds Verma et al., 2019.
properties
IUPAC Name |
N-[5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c17-13-2-1-3-14(18)12(13)8-11-9-19-16(24-11)20-15(22)10-21-4-6-23-7-5-21/h1-3,9H,4-8,10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMMPTXAKNAACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(S2)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2801657.png)


![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2801661.png)


![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2801666.png)


![4-cyano-N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}benzamide](/img/structure/B2801670.png)


![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)
